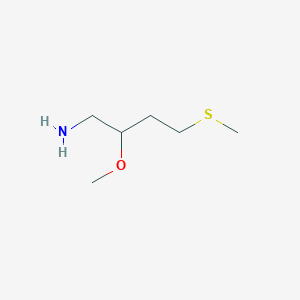![molecular formula C16H12F3N3O B2707717 4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone CAS No. 305368-12-1](/img/structure/B2707717.png)
4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activities
- A study by Li et al. (2006) highlighted the synthesis of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, including derivatives of 4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, which exhibited significant anticancer activities in vitro against various cancer cell lines (Li et al., 2006).
Polymer Science
- Cheng et al. (2007) developed a method for synthesizing novel heterocyclic poly(arylene ether ketone)s using phthalazinone-containing monomers. These polymers demonstrated excellent thermal properties and solubility, potentially useful for high-performance materials (Cheng et al., 2007).
Antimicrobial Properties
- Research by Önkol et al. (2008) explored the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives of phthalazinone, which showed promising antimicrobial properties against various bacteria and fungi (Önkol et al., 2008).
Gas Sorption and Separation
- A study by Yuan et al. (2017) on ether-linked phthalazinone-based covalent triazine frameworks demonstrated their potential in CO2 capture due to their high surface area and selectivity (Yuan et al., 2017).
Photochemical Applications
- Greenfield et al. (1996) investigated the use of phthalazinone-based molecules in photochemical charge separation, which is significant in the field of photochemistry and solar energy conversion (Greenfield et al., 1996).
Mecanismo De Acción
Target of action
Anilines and phthalazinones, which are part of the compound’s structure, are often involved in interactions with various enzymes and receptors in the body .
Mode of action
Without specific information on “4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone”, it’s difficult to describe its exact mode of action. Anilines can act as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Biochemical pathways
Compounds containing aniline or phthalazinone moieties can potentially interact with multiple biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties, as fluorine atoms are often added to drugs to improve their stability and enhance their lipophilicity, which can improve bioavailability .
Propiedades
IUPAC Name |
4-[[4-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTWWVWVCQPMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2707635.png)
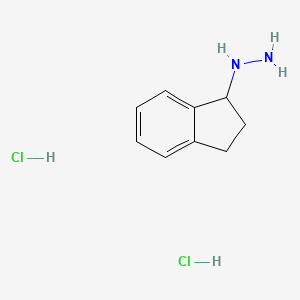
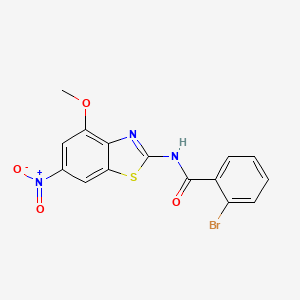
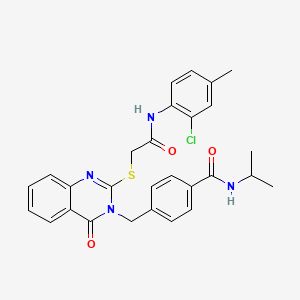
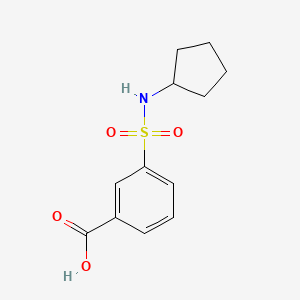
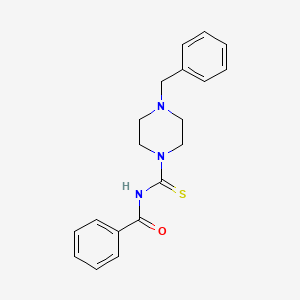

![5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)

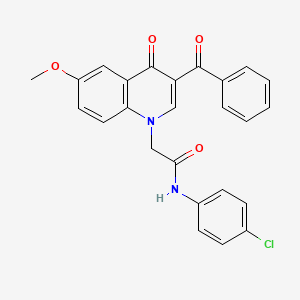

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)
